molecular formula C14H20N2O2S B2373740 N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide CAS No. 1645401-65-5

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide

Cat. No.: B2373740
CAS No.: 1645401-65-5
M. Wt: 280.39
InChI Key: UEJVIODMLQFWMO-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide is a synthetic organic compound It is characterized by the presence of a cyano group, a furan ring, and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyano group: Starting with a suitable precursor, the cyano group can be introduced through nucleophilic substitution reactions.

    Introduction of the furan ring: The furan ring can be synthesized via cyclization reactions involving furfural or other furan derivatives.

    Formation of the sulfanylpropanamide moiety: This step may involve the reaction of a thiol with a suitable amide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The furan ring and cyano group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst may be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide may have several scientific research applications:

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Medicine: Possible use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring could play crucial roles in binding to these targets, while the sulfanylpropanamide moiety may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylacetamide: Similar structure but with an acetamide group instead of propanamide.

    N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylbutanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-9(2)14(5,8-15)16-13(17)11(4)19-12-6-7-18-10(12)3/h6-7,9,11H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJVIODMLQFWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC(C)C(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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